molecular formula C25H23FN2O2 B11703621 (2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide

(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B11703621
M. Wt: 402.5 g/mol
InChI Key: PWFLIRNYLLLSMW-HAVVHWLPSA-N
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Description

(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with a fluorophenyl group, a methylphenyl group, and a phenylethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylamine to form the corresponding amide.

    Addition of the Phenylethyl Group:

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C25H23FN2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(E)-1-(2-fluorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H23FN2O2/c1-18-11-13-20(14-12-18)24(29)28-23(17-21-9-5-6-10-22(21)26)25(30)27-16-15-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,27,30)(H,28,29)/b23-17+

InChI Key

PWFLIRNYLLLSMW-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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